Phosphine, 1,4-phenylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, 1,4-phenylenebis- is an organophosphorus compound with the molecular formula C6H8P2. It is a bisphosphine derivative where two phosphine groups are connected by a 1,4-phenylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, 1,4-phenylenebis- can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired bisphosphine compound . Another method involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphine oxide, which can then be reduced to the phosphine .
Industrial Production Methods
Industrial production of phosphine, 1,4-phenylenebis- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1,4-phenylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines is possible using reducing agents like phenylsilane.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane is a commonly used reducing agent for converting phosphine oxides back to phosphines.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine, 1,4-phenylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mechanism of Action
The mechanism by which phosphine, 1,4-phenylenebis- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
1,2-Bis(diphenylphosphino)ethane: Another bisphosphine ligand with a different bridging group.
1,3-Bis(diphenylphosphino)propane: Similar to 1,4-phenylenebis- but with a different carbon chain length between the phosphine groups
Uniqueness
Phosphine, 1,4-phenylenebis- is unique due to its 1,4-phenylene bridge, which imparts distinct electronic and steric properties. This structural feature allows it to form stable complexes with specific geometries, making it particularly useful in certain catalytic applications where other phosphines may not be as effective .
Properties
CAS No. |
78550-67-1 |
---|---|
Molecular Formula |
C6H8P2 |
Molecular Weight |
142.07 g/mol |
IUPAC Name |
(4-phosphanylphenyl)phosphane |
InChI |
InChI=1S/C6H8P2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 |
InChI Key |
DXKIVDBWRHJILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.